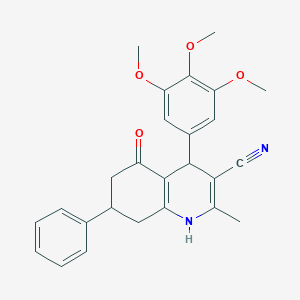![molecular formula C18H24N2O5S B4983160 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)
1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid, also known as PSB-0413, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound belongs to a class of molecules known as NMDA receptor antagonists, which are known to play a critical role in the regulation of synaptic plasticity and learning and memory processes in the brain.
作用機序
1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid exerts its effects by acting as a competitive antagonist of the NMDA receptor, which is a key mediator of synaptic plasticity and learning and memory processes in the brain. By blocking the activity of this receptor, 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid is able to modulate the function of neural circuits and potentially improve cognitive function.
Biochemical and Physiological Effects:
1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that this compound is able to improve cognitive function and memory in rodents, as well as reduce neuroinflammation and oxidative stress in the brain.
実験室実験の利点と制限
One of the primary advantages of using 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid in laboratory experiments is its specificity for the NMDA receptor, which allows for the precise manipulation of neural circuits and the study of synaptic plasticity. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms by which 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid exerts its effects on neural circuits and to identify potential side effects or toxicity associated with its use. Finally, there is a need for more research on the potential applications of 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid in the treatment of other conditions, such as depression and anxiety disorders.
合成法
The synthesis of 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the reaction of piperidine with 3-bromoanisole, followed by the addition of piperidine-4-carboxylic acid and sulfuryl chloride. The resulting product is then purified using a series of chromatography techniques to obtain the final compound.
科学的研究の応用
1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid has been extensively studied for its potential applications in the field of neuroscience. One of the primary areas of research has been its potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
1-(3-piperidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c21-17(19-11-7-14(8-12-19)18(22)23)15-5-4-6-16(13-15)26(24,25)20-9-2-1-3-10-20/h4-6,13-14H,1-3,7-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFOCDKXWLQMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4983081.png)
![N-(3,4-dimethylphenyl)-N'-{4-[(trifluoromethyl)sulfonyl]phenyl}urea](/img/structure/B4983088.png)
![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
![2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)
![2-[5-(aminosulfonyl)-2-hydroxyphenyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B4983112.png)



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)

![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)